diethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-pyrazole-3,5-dicarboxylate
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Overview
Description
Diethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-pyrazole-3,5-dicarboxylate is a chemical compound with the molecular formula C17H18ClN3O5 and a molecular weight of 379.8 . It is used for proteomics research .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 379.8 and a molecular formula of C17H18ClN3O5 .Scientific Research Applications
Antimicrobial and Anticancer Potential
Research has demonstrated the potential of novel pyrazole derivatives, synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, as antimicrobial and anticancer agents. These compounds exhibited significant in vitro activity, with some showing higher anticancer activity than the reference drug, doxorubicin. This highlights their promise in developing new therapeutic agents against various cancers and microbial infections (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016).
Synthetic Methodologies
A study on the efficient and regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation explored novel synthetic routes. This method significantly reduced reaction times and improved yields, offering a valuable technique for preparing pyrazole derivatives for various scientific applications (Machado et al., 2011).
Molecular Interactions and Structure
Another study investigated the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate as an amphiphilic receptor for dopamine and amphetamines. This research revealed stable complex formation and a unique double helical supramolecular structure, indicating its potential in molecular recognition and sensor applications (Reviriego et al., 2006).
Surface and Morphology Studies
Research on Co (II) complexes of pyrazole ligands, including diethyl 4-amino-1-(P-nitrophenyl) 1H-pyrazole-3,5dicarboxylate, provided insights into their surface morphology and X-ray diffraction studies. These findings are crucial for understanding the material properties and potential applications in catalysis and material science (Mishra, Jain, & Ninama, 2014).
Corrosion Inhibition
A study on α-aminophosphonates, including derivatives related to the diethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-pyrazole-3,5-dicarboxylate, examined their role as corrosion inhibitors for mild steel in hydrochloric acid. These compounds showed high inhibition efficiency, suggesting their application in industrial corrosion protection processes (Gupta et al., 2017).
Mechanism of Action
Target of Action
The primary targets of diethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-pyrazole-3,5-dicarboxylate It is suggested that this compound is used as a reagent for the synthesis of indole-based pparγ ligands .
Mode of Action
The exact mode of action of This compound It is known to be involved in the synthesis of indole-based pparγ ligands , which are known to regulate the expression of genes involved in lipid metabolism, inflammation, and insulin sensitivity.
Biochemical Pathways
The biochemical pathways affected by This compound As a reagent for the synthesis of indole-based pparγ ligands , it may indirectly influence the PPARγ pathway, which plays a crucial role in lipid metabolism, inflammation, and insulin sensitivity.
Result of Action
The molecular and cellular effects of the action of This compound As a reagent for the synthesis of indole-based pparγ ligands , it may contribute to the effects of these ligands, which include regulation of lipid metabolism, inflammation, and insulin sensitivity.
Properties
IUPAC Name |
diethyl 1-[2-(4-chloroanilino)-2-oxoethyl]pyrazole-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O5/c1-3-25-16(23)13-9-14(17(24)26-4-2)21(20-13)10-15(22)19-12-7-5-11(18)6-8-12/h5-9H,3-4,10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSADHLIKINZYRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC(=O)NC2=CC=C(C=C2)Cl)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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